molecular formula C12H15ClF3NS B11758649 (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

Cat. No.: B11758649
M. Wt: 297.77 g/mol
InChI Key: JIXXYYXVPOPHSE-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is an organic compound characterized by the presence of a chlorobenzyl group and a trifluoromethylsulfanylmethylpropyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with a trifluoromethylsulfanylmethylpropyl halide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethylsulfanylmethylpropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl chloride
  • Trifluoromethylsulfanylmethylpropylamine
  • Benzyl chloride

Uniqueness

(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15ClF3NS

Molecular Weight

297.77 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine

InChI

InChI=1S/C12H15ClF3NS/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3

InChI Key

JIXXYYXVPOPHSE-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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